Product packaging for Albendazole Sulfone-d5(Cat. No.:)

Albendazole Sulfone-d5

Cat. No.: B1157701
M. Wt: 302.36
Attention: For research use only. Not for human or veterinary use.
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Description

Albendazole Sulfone-d5 is a deuterated, isotope-labelled internal standard essential for the precise quantification of albendazole sulfone metabolite in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Albendazole is a broad-spectrum anthelmintic drug, and its pharmacokinetic profile is characterized by rapid hepatic metabolism. It is first converted to its active metabolite, albendazole sulfoxide, which is then further oxidized to albendazole sulfone, a pharmacologically inactive metabolite. The presence of five deuterium atoms on the propyl side chain of this compound provides a consistent mass shift from the native analyte, enabling accurate and reliable measurement in bioanalytical studies, such as drug metabolism and pharmacokinetics (DMPK) research and bioequivalence studies. This high-quality internal standard is critical for researchers developing robust assays to understand the metabolic fate and disposition of the widely used anthelmintic compound albendazole. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C₁₂H₁₀D₅N₃O₄S

Molecular Weight

302.36

Synonyms

N-[6-(Propylsulfonyl)-1H-benzimidazol-2-yl]carbamic Acid Methyl Ester-d5; _x000B_Methyl [5-(propylsulfonyl)-1H-benzimidazol-2-yl]carbamate-d5;  Albendazole Impurity C (EP)-d5

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling of Albendazole Sulfone D5

Precursor Compounds and General Synthetic Routes to Albendazole (B1665689) Sulfone

The synthesis of Albendazole Sulfone fundamentally begins with its non-sulfonated parent compound, Albendazole. The general and widely recognized synthetic route to Albendazole involves the S-alkylation of a benzimidazole (B57391) precursor, specifically 5-mercapto-2-aminobenzimidazole, with n-propyl bromide. This reaction establishes the propylthio side chain, which is a crucial feature of the molecule.

Following the successful synthesis of Albendazole, the next key transformation is the oxidation of the sulfide (B99878) group. This oxidation process typically proceeds in a stepwise manner. A mild oxidizing agent can convert the sulfide to the corresponding sulfoxide (B87167), which is an active metabolite of Albendazole. Subsequent, more potent oxidation then yields the desired Albendazole Sulfone.

Common oxidizing agents employed for the conversion of Albendazole to Albendazole Sulfone include meta-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide in acetic acid. jmcs.org.mxresearchgate.net The choice of oxidant and reaction conditions can be modulated to favor the formation of the sulfone over the sulfoxide. For instance, using a stoichiometric excess of the oxidizing agent and potentially elevated temperatures can drive the reaction towards the fully oxidized sulfone. Another effective oxidizing agent that has been reported for this transformation is Oxone. jmcs.org.mx

The reaction scheme can be summarized as follows:

Synthesis of Albendazole: 5-mercapto-2-aminobenzimidazole is reacted with n-propyl bromide in a suitable solvent and under basic conditions to yield Albendazole.

Oxidation to Albendazole Sulfone: Albendazole is then treated with a strong oxidizing agent, such as m-CPBA or hydrogen peroxide, to convert the propylthio group to a propylsulfonyl group, resulting in the formation of Albendazole Sulfone.

Strategies for Deuterium (B1214612) Incorporation in Albendazole Sulfone-d5 (e.g., site-specific deuteration approaches)

The synthesis of this compound necessitates the introduction of five deuterium atoms into the molecule. The most logical and common strategy for achieving this is through the use of a deuterated precursor during the initial synthesis of the Albendazole scaffold. Specifically, the propyl group is the target for deuteration.

A plausible and synthetically accessible approach involves the use of n-propyl-d5 bromide as the alkylating agent. While the exact positions of the five deuterium atoms can vary depending on the desired labeling pattern for specific metabolic studies, a common and synthetically feasible arrangement would involve deuteration at the terminal methyl and adjacent methylene (B1212753) positions of the propyl group (CD3CD2CH2Br).

The synthesis of n-propyl-d5 bromide would typically start from a commercially available deuterated precursor, such as 1-propanol-d5 . This deuterated alcohol can then be converted to the corresponding bromide using standard brominating agents. Common methods for this conversion include reaction with phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a dehydrating agent like sulfuric acid.

Preparation of Deuterated Precursor: Synthesis of n-propyl-d5 bromide from 1-propanol-d5.

Synthesis of Albendazole-d5: Reaction of 5-mercapto-2-aminobenzimidazole with the synthesized n-propyl-d5 bromide to yield Albendazole-d5.

Oxidation to this compound: Subsequent oxidation of the sulfide in Albendazole-d5 using established methods (e.g., with m-CPBA) to produce the final target compound, this compound.

This method ensures that the deuterium atoms are located specifically on the propyl side chain and are not randomly distributed throughout the molecule.

Purification and Isolation Techniques for Synthesized this compound

Following the synthesis of this compound, a crucial step is its purification and isolation to remove any unreacted starting materials, reagents, and potential byproducts. The purification strategies for the deuterated compound are generally analogous to those used for its non-deuterated counterpart, with careful consideration to minimize any potential for hydrogen-deuterium exchange.

Crystallization is a primary and effective method for purifying solid compounds like Albendazole Sulfone. The crude product can be dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of crystals of the purified compound, while impurities remain in the mother liquor. The choice of solvent is critical and is typically determined empirically to find a system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.

Column chromatography is another powerful technique for the purification of this compound. researchgate.net This method involves passing a solution of the crude product through a column packed with a stationary phase, most commonly silica (B1680970) gel. A mobile phase (eluent) is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase. By carefully selecting the solvent system for the mobile phase, this compound can be effectively separated from impurities. The fractions containing the pure product are then collected and the solvent is evaporated to yield the purified compound.

The progress of the purification can be monitored using analytical techniques such as Thin-Layer Chromatography (TLC) , which provides a quick assessment of the purity of the collected fractions.

Assessment of Deuterium Enrichment and Isotopic Purity in this compound

Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is a fundamental tool for determining the molecular weight of the synthesized compound and for quantifying the extent of deuterium incorporation. rsc.org By comparing the mass spectrum of the deuterated compound with that of the unlabeled standard, the mass shift corresponding to the number of incorporated deuterium atoms can be precisely measured. The relative intensities of the isotopic peaks in the mass spectrum can be used to calculate the percentage of molecules that contain the desired number of deuterium atoms (d5), as well as the percentages of any under- or over-deuterated species. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and is invaluable for confirming the location of the deuterium atoms within the molecule. In ¹H NMR spectroscopy, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This allows for the confirmation of site-specific deuteration. For instance, in the case of this compound labeled on the propyl group, the signals for the propyl protons would be absent in the ¹H NMR spectrum.

Furthermore, ²H (Deuterium) NMR spectroscopy can be used to directly observe the deuterium nuclei, providing further confirmation of their presence and chemical environment within the molecule. The integration of the signals in the ²H NMR spectrum can also be used to quantify the relative amounts of deuterium at different positions.

Advanced Analytical Characterization of Albendazole Sulfone D5

Spectroscopic Techniques for Structural Confirmation and Isotopic Location

Spectroscopic methods are indispensable for the definitive characterization of isotopically labeled compounds like Albendazole (B1665689) Sulfone-d5. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecular structure, the precise location of the deuterium (B1214612) labels, and the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Albendazole Sulfone-d5

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For deuterated compounds, specific NMR techniques can confirm the sites of deuterium incorporation and assess the isotopic purity of the sample. While specific spectral data for this compound is not widely published, the expected outcomes of NMR analysis can be inferred from the known structure of the parent compound. The deuterium atoms in this compound are typically located on the propyl group to prevent back-exchange.

Proton NMR (¹H NMR) for Isotopic Purity Confirmation

Proton NMR (¹H NMR) is used to determine the presence and environment of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum would be expected to show a significant reduction in the intensity of signals corresponding to the protons on the propyl chain when compared to the spectrum of the unlabeled Albendazole Sulfone. The disappearance or significant diminution of these signals serves as strong evidence for successful deuteration at these positions. The remaining protons on the benzimidazole (B57391) ring and the methyl carbamate (B1207046) group would exhibit characteristic shifts, confirming the integrity of the core structure.

Expected ¹H NMR Spectral Data Comparison

Functional GroupExpected Chemical Shift (δ, ppm) in Unlabeled Albendazole SulfoneExpected Observation in this compound
Propyl-CH₃~1.0Signal significantly reduced or absent
Propyl-CH₂~1.7Signal significantly reduced or absent
Propyl-CH₂ (adjacent to SO₂)~3.3Signal significantly reduced or absent
Carbamate-OCH₃~3.8Singlet, 3H
Aromatic-H~7.5-8.2Multiplets corresponding to aromatic protons
NH/NH₂Broad signalsBroad signals
Deuterium NMR (²H NMR) for Deuterium Site Confirmation

Deuterium NMR (²H NMR) directly observes the deuterium nuclei. A ²H NMR spectrum of this compound would show signals at chemical shifts corresponding to the positions of the deuterium atoms. This provides unambiguous confirmation of the deuteration sites on the propyl group. The presence of these signals, coupled with the absence of corresponding proton signals in the ¹H NMR, offers conclusive proof of the isotopic labeling.

Mass Spectrometry (MS) for Molecular Identity and Deuterium Content

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound. For isotopically labeled standards, it is crucial for confirming the mass increase due to deuterium incorporation and for assessing the isotopic enrichment.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For this compound, HRMS is used to confirm that the measured exact mass corresponds to the theoretical mass of the deuterated molecule. The expected molecular formula for this compound is C₁₂H₁₀D₅N₃O₄S. pharmaffiliates.com

Theoretical Mass Comparison

CompoundMolecular FormulaMonoisotopic Mass (Da)
Albendazole SulfoneC₁₂H₁₅N₃O₄S297.0783
This compoundC₁₂H₁₀D₅N₃O₄S302.1100

The observed mass from an HRMS analysis should be in close agreement with the theoretical mass of 302.1100 Da, providing strong evidence for the successful synthesis of the d5-labeled compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern. This pattern acts as a "fingerprint" for the molecule, confirming its identity. In the analysis of this compound, the precursor ion (the protonated molecule [M+H]⁺) would have an m/z of approximately 303.1. When this ion is fragmented, the resulting product ions would show mass shifts corresponding to the deuterium labels. For instance, fragments containing the deuterated propyl group would be 5 mass units heavier than the corresponding fragments from unlabeled Albendazole Sulfone. This detailed fragmentation analysis confirms that the deuterium atoms are located on the specified propyl group and have not been exchanged.

Isotope Ratio Mass Spectrometry (IRMS) for Precise Isotopic Abundance

Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for determining the precise isotopic abundance of elements within a sample. In the context of this compound, IRMS is instrumental in verifying the incorporation and quantifying the enrichment of deuterium atoms. The method relies on the measurement of the ratio of the heavier isotope (deuterium) to the lighter isotope (hydrogen).

The analysis involves the combustion of the sample to convert it into simple gases, such as H2 and CO2. These gases are then introduced into the mass spectrometer, where they are ionized, and the ions are separated based on their mass-to-charge ratio. By comparing the ion currents of the isotopologues, a precise measurement of the isotopic ratio can be obtained. This data is crucial for confirming that the deuterium labeling meets the required specifications for its intended use as an internal standard in quantitative bioanalysis.

Table 1: Illustrative Isotopic Abundance Data for this compound

IsotopeAbundance (%)
Deuterium (²H)>98%
Hydrogen (¹H)<2%

Note: This table provides representative data and actual values may vary between batches.

Chromatographic Purity Profiling and Quantitative Assessment

Chromatographic techniques are indispensable for assessing the chemical purity of this compound, ensuring that it is free from unlabeled counterparts and other related impurities.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity and concentration of this compound. The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation and detection.

A typical reversed-phase HPLC method would be employed, utilizing a C18 column to separate the analyte from potential impurities. The mobile phase composition, flow rate, and column temperature are meticulously adjusted to ensure optimal resolution and peak shape. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. For enhanced sensitivity and selectivity, a mass spectrometer can be coupled with the HPLC system (LC-MS).

Table 2: Exemplary HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (Gradient)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 290 nm
Injection Volume 10 µL

Gas Chromatography (GC) Applications for Volatile Derivatives (if applicable)

Gas Chromatography (GC) is generally suitable for the analysis of volatile and thermally stable compounds. This compound, being a relatively non-volatile molecule, would typically require a derivatization step to increase its volatility for GC analysis. This process involves a chemical reaction to convert the analyte into a more volatile derivative.

However, due to the availability of robust and direct HPLC and LC-MS methods, GC is less commonly employed for the routine analysis of this compound. The derivatization step can introduce additional complexity and potential for analytical error. Therefore, HPLC remains the preferred chromatographic technique for its characterization.

Validation of Analytical Methods for this compound Standard Characterization

The validation of analytical methods is a critical regulatory requirement to ensure that the developed procedures are reliable, reproducible, and fit for their intended purpose. For this compound, method validation would encompass a series of experiments to assess key performance characteristics.

Validation parameters typically include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 3: Summary of Typical Analytical Method Validation Parameters

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 80-120%
Precision (% RSD) ≤ 15%
Specificity No interference at the retention time of the analyte

Bioanalytical Method Development and Application of Albendazole Sulfone D5 As an Internal Standard

Comprehensive Method Validation Parameters in Bioanalytical Assays Utilizing Albendazole (B1665689) Sulfone-d5

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters that define the sensitivity of a bioanalytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

In the development of methods for quantifying albendazole sulfone, various LODs and LOQs have been established, which are dependent on the biological matrix and the analytical instrumentation, such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). For instance, an HPLC-PDA method for cattle plasma established an LOD of 0.007 µg/mL and an LLOQ (lower limit of quantification) of 0.025 µg/mL for albendazole sulfone. mdpi.com LC-MS/MS methods, known for their higher sensitivity, have achieved even lower limits. In human plasma and blood, an LLOQ of 1 ng/mL was achieved for albendazole sulfone. nih.govasm.orgsci-hub.se For microsampling techniques like dried-blood spots (DBS), the LLOQ for albendazole sulfone was determined to be 2 ng/mL. nih.govasm.orgsci-hub.se Another sensitive LC-MS/MS method for human plasma reported a linear range for albendazole sulfone from 0.5 to 500 ng/mL, demonstrating a low LLOQ. nih.gov

The following table summarizes the reported limits for albendazole sulfone in various biological matrices. The internal standard, Albendazole Sulfone-d5, would be utilized at a fixed concentration across all calibration standards and quality control samples to ensure the reliability of these measurements.

AnalyteMatrixMethodLODLOQ/LLOQReference
Albendazole SulfoneCattle PlasmaHPLC-PDA0.007 µg/mL0.025 µg/mL mdpi.com
Albendazole SulfoneHuman PlasmaLC-MS/MSNot Reported1 ng/mL nih.govasm.org
Albendazole SulfoneHuman BloodLC-MS/MSNot Reported1 ng/mL nih.govasm.org
Albendazole SulfoneDried Blood Spots (DBS)LC-MS/MSNot Reported2 ng/mL nih.govasm.org
Albendazole SulfoneHuman PlasmaLC-MS/MSNot Reported0.5 ng/mL nih.gov

Matrix Effects and Compensation Strategies

Biological matrices such as plasma and blood are complex mixtures containing endogenous components that can interfere with the ionization of the target analyte and its internal standard in the mass spectrometer source. This phenomenon, known as the matrix effect, can lead to either ion suppression or enhancement, causing inaccurate and imprecise measurements.

The most effective strategy to compensate for matrix effects is the use of a stable isotope-labeled internal standard, like this compound. lcms.cz Because the deuterated internal standard is chemically identical to the analyte (albendazole sulfone), it co-elutes chromatographically and experiences the same matrix effects. lcms.cz By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects is normalized, leading to accurate quantification.

Studies have demonstrated the successful mitigation of matrix effects using this approach. For example, in a method for the simultaneous determination of albendazole and albendazole sulfoxide (B87167), the IS-normalized matrix factors ranged from 0.985 to 1.042, indicating effective compensation for matrix effects by the deuterated internal standards. nih.gov However, certain matrices can present significant challenges; the use of dried-blood spots (DBS) for albendazole analysis was noted to be limited by matrix effects and poor recovery. nih.govasm.org In some cases, additional sample preparation steps, such as evaporating and reconstituting the extracts, can help resolve matrix effects. asm.org

Internal Standard TypeMatrixFindingCompensation SuccessReference
Deuterated AnalogsHuman PlasmaIS-normalized matrix factors ranged from 0.985 to 1.042.High nih.gov
Deuterated AlbendazoleWet Matrices (Plasma/Blood)Initial matrix effect was resolved by evaporating and reconstituting extracts in methanol.High asm.org
Deuterated AlbendazoleDried Blood Spots (DBS)Method was limited by a significant matrix effect.Low nih.govasm.org

Extraction Recovery from Biological Samples

Extraction recovery is a measure of the efficiency of the sample preparation process in extracting the analyte and internal standard from the biological matrix. It is determined by comparing the analytical response of an analyte from an extracted sample to the response of a pure standard solution of the same concentration. Consistent and reproducible recovery is essential for a reliable bioanalytical method.

The use of this compound as an internal standard helps to correct for any variability or loss during the extraction process. The recovery of the internal standard is expected to be similar to that of the native analyte. Various extraction techniques are employed, including solid-phase extraction (SPE) and liquid-liquid extraction (LLE).

High and consistent recovery has been reported in several methods. In one study using SPE for human plasma, the mean recovery for the deuterated internal standard albendazole sulfoxide-d5 was 91.57%. researchgate.net Another study reported recoveries for analytes and their internal standards ranging from 90% to 99%. researchgate.net For albendazole sulfone specifically, recoveries have been reported to be high, with values of 96.85%-105.6% from silkworm hemolymph and a mean recovery of 100.0% from cattle plasma. mdpi.comresearchgate.net However, recovery can be challenging in some matrices; for instance, the relative recovery of albendazole and its metabolites from DBS samples was found to be low, around 40-50%. nih.gov

The following table presents extraction recovery data for albendazole metabolites and their internal standards from different studies.

CompoundMatrixExtraction MethodRecovery (%)Reference
Albendazole Sulfoxide-d5 (IS)Human PlasmaSPE91.57% researchgate.net
Internal Standards (general)Human PlasmaSPE90-99% researchgate.net
Albendazole SulfoneSilkworm HemolymphNot Specified96.85-105.6% researchgate.net
Albendazole SulfoneCattle PlasmaSPE100.0% mdpi.com
Albendazole SulfoneDried Blood Spots (DBS)Solvent Extraction~40-50% nih.gov
Albendazole & its metabolitesMitra microsamplesSolvent Extraction with sonicationUp to 100% nih.govasm.org

Role of Albendazole Sulfone D5 in Preclinical Pharmacokinetic and Metabolic Studies

In Vitro Metabolic Fate Investigations of Albendazole (B1665689) and Related Compounds Using Deuterated Tracers

In vitro systems are fundamental to elucidating the metabolic pathways of new chemical entities before they advance to in vivo studies. Systems such as hepatic (liver) microsomal incubations and isolated hepatocyte cultures are routinely used to model the metabolic processes that occur in the body. nih.govresearchgate.net When albendazole is introduced into these systems, it undergoes a two-step oxidation process. First, it is converted by Cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes to its primary active metabolite, albendazole sulfoxide (B87167). nih.gov Subsequently, CYP enzymes further oxidize albendazole sulfoxide to the pharmacologically inactive metabolite, albendazole sulfone. nih.govnih.gov

The role of a deuterated tracer like Albendazole Sulfone-d5 is paramount in these investigations. To accurately determine the rate and extent of albendazole sulfone formation, a known quantity of this compound is added to the incubation samples at the end of the experiment. During LC-MS/MS analysis, the deuterated standard co-elutes with the non-labeled metabolite but is detected as a separate ion due to its higher mass. texilajournal.com This allows researchers to calculate the exact concentration of the newly formed albendazole sulfone, compensating for any loss of the analyte during sample extraction and processing. This precise quantification is crucial for characterizing the kinetics of the metabolic reaction and understanding the efficiency of the enzymes involved. semanticscholar.orgnih.gov

Table 1: Illustrative Rate of Albendazole Sulfone Formation in Hepatic Microsomes from Different Species This table presents hypothetical data to illustrate the type of research findings enabled by the use of deuterated internal standards.

SpeciesIncubation Time (min)Albendazole Sulfone Formed (pmol/min/mg protein)Analytical Method
Rat6015.2 ± 2.1LC-MS/MS with Deuterated Standard
Dog609.8 ± 1.5LC-MS/MS with Deuterated Standard
Monkey6025.6 ± 3.4LC-MS/MS with Deuterated Standard

Application in Pharmacokinetic Profiling in Animal Models

Pharmacokinetic (PK) studies in preclinical animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. msdvetmanual.com These studies track the concentration of the parent drug and its major metabolites in biological fluids and tissues over time. For albendazole, this includes tracking not only the parent compound but also its sulfoxide and sulfone metabolites. mdpi.comnih.gov

Following administration of albendazole to animal species such as pigs, sheep, or goats, biological samples (e.g., plasma, urine, feces, and various tissues) are collected at multiple time points. mdpi.comnih.gov To quantify the concentration of albendazole sulfone in these diverse and complex samples, this compound is added as an internal standard during sample workup. The use of this stable isotope-labeled standard ensures that the measurements are accurate, even with the potential for matrix effects or variable recovery between different sample types. lcms.cz This accurate data is vital for constructing a comprehensive profile of how the metabolite is distributed throughout the body and the primary routes and rates of its elimination.

Table 2: Representative Pharmacokinetic Parameters of Albendazole Sulfone in Pigs Following Oral Administration of Albendazole (10 mg/kg) (Data adapted from scientific literature to demonstrate the application)

PK ParameterValue (Mean ± SD)Unit
Cmax (Maximum Concentration)0.14 ± 0.04µg/mL
Tmax (Time to Cmax)21.3 ± 4.4hours
AUC (Area Under the Curve)2.45 ± 0.81µg·h/mL
T1/2 (Elimination Half-life)10.1 ± 1.9hours

Assessment of Metabolic Enzyme Activity and Pathways in Non-Human Biological Systems with Deuterated Standards

Understanding which specific enzymes are responsible for a drug's metabolism is a critical component of preclinical development. The conversion of albendazole sulfoxide to albendazole sulfone is known to be mediated primarily by CYP enzymes, with isoforms such as CYP3A4 and CYP1A2 playing significant roles. nih.govresearchgate.netnih.gov Studies using non-human biological systems, such as liver microsomes from different animal species or recombinant human enzymes, are performed to pinpoint the contribution of each enzyme to a specific metabolic step. nih.govepa.gov

In these assays, albendazole sulfoxide is incubated with a specific enzyme system, and the rate of albendazole sulfone production is measured. The use of this compound as an internal standard allows for the highly accurate quantification of the metabolite formed. This precision enables researchers to determine the kinetic parameters of the enzymatic reaction (e.g., Vmax and Km), thereby assessing the activity and efficiency of a particular enzyme in catalyzing the sulfonation of albendazole sulfoxide. nih.gov This information is crucial for predicting potential drug-drug interactions and for understanding inter-species differences in drug metabolism. asm.orgdrugbank.com

Table 3: Relative Contribution of Recombinant Human CYP Isoforms to Albendazole Sulfone Formation This table presents illustrative data on enzyme activity, the measurement of which is critically dependent on accurate quantification using deuterated standards.

CYP IsoformRelative Rate of Albendazole Sulfone Formation (%)
CYP1A248%
CYP2C835%
CYP3A416%

Stability and Degradation Studies of Albendazole Sulfone D5

Forced Degradation Stress Testing of Albendazole (B1665689) Sulfone-d5 (e.g., hydrolytic, oxidative, photolytic, thermal challenges)

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. While specific data on Albendazole Sulfone-d5 is not available, extensive research on its parent compound, albendazole, provides significant insight into the stability of the core benzimidazole (B57391) sulfone structure under various stress conditions.

Hydrolytic Degradation: The stability of the albendazole molecule, and by extension its sulfone metabolite, is influenced by pH. In acidic conditions (e.g., 0.1 N HCl), albendazole has shown relative stability. nih.govrjptonline.org However, it is susceptible to degradation under alkaline conditions (e.g., 1 N NaOH), particularly at elevated temperatures. nih.govnih.gov The primary hydrolytic degradation pathway involves the cleavage of the methyl carbamate (B1207046) group. nih.gov

Oxidative Degradation: Oxidation is a significant degradation pathway for albendazole, leading to the formation of albendazole sulfoxide (B87167) and subsequently albendazole sulfone. nih.gov Studies using hydrogen peroxide (H₂O₂) have demonstrated that albendazole readily degrades through oxidation. nih.govrjptonline.orgresearchgate.net This process is also influenced by temperature, with higher temperatures accelerating the degradation. nih.gov Given that Albendazole Sulfone is already the product of oxidation, its own susceptibility to further oxidative degradation would be of interest in stress testing.

Photolytic Degradation: Exposure to light, particularly UV radiation, can induce degradation. researchgate.nete3s-conferences.org Studies on albendazole have shown that it is photosensitive in solution, though more stable in solid form. e3s-conferences.org The degradation efficiency can be significantly increased by advanced oxidation processes involving UV radiation in combination with agents like H₂O₂ or ozone. researchgate.net Photolytic stress may lead to the formation of various degradation products.

Thermal Degradation: Thermal stability studies on albendazole have shown that degradation occurs at elevated temperatures. nih.gov The presence of other substances can influence the degradation temperature. For instance, thermal degradation profiles show albendazole degraded at 180°C, but this temperature was lowered to 140°C in the presence of the polymer Kollidon® VA 64. nih.gov Long-term stability studies of albendazole tablets at accelerated conditions (40°C/75% RH) have shown the formulation to be stable. jddtonline.infomdpi.comjddtonline.infonih.gov

Stress ConditionReagents/ConditionsObserved Effect on Albendazole (Parent Compound)
Acid Hydrolysis0.1 N HCl, 60°CRelatively stable, minimal degradation reported. rjptonline.org
Base Hydrolysis1 N NaOH, 80°CSignificant degradation. nih.gov
Oxidation3-5% H₂O₂, 60°CMajor degradation pathway, forms sulfoxide and sulfone. nih.govrjptonline.orgnih.gov
PhotolyticUV-C RadiationDegradation observed, enhanced by oxidizing agents. researchgate.net
Thermal80°C - 180°CDegradation occurs at elevated temperatures. nih.gove3s-conferences.org

Identification and Characterization of Degradation Products of this compound

The degradation of albendazole under various stress conditions leads to several known products. Since Albendazole Sulfone is itself a primary metabolite and degradation product of albendazole, understanding its subsequent breakdown is crucial. nih.gov The deuteration in this compound is on the propyl group, which is generally stable and less likely to be the primary site of degradation under hydrolytic, mild oxidative, or photolytic stress compared to the benzimidazole ring and its substituents.

Under forced degradation conditions, the primary degradation products identified from the albendazole structure include:

Albendazole Sulfoxide: An intermediate in the oxidation of albendazole to albendazole sulfone. nih.gov

Albendazole-2-amino (5-(propylsulfonyl)-1H-benzimidazol-2-amine): Formed through the hydrolysis of the methyl carbamate group of albendazole sulfone. nih.gov

Albendazole impurity A: Resulting from degradation in alkaline conditions. nih.gov

A study utilizing LC-IT-MSn to identify degradation products of albendazole found known products like albendazole-2-amino, albendazole sulfoxide, and albendazole sulfone. nih.gov

Degradation Product NameParent CompoundFormation Condition
Albendazole SulfoxideAlbendazoleOxidation nih.gov
Albendazole SulfoneAlbendazoleOxidation nih.gov
Albendazole-2-aminoAlbendazole/Albendazole SulfoneHydrolysis nih.gov
Albendazole impurity AAlbendazoleBase Hydrolysis nih.gov

Long-Term Storage and Stability Considerations for this compound Reference Standards

Proper storage of reference standards is critical to maintain their purity, identity, and concentration over time. For this compound, which is typically used as an internal standard in analytical testing, ensuring its stability is paramount for accurate quantification.

General recommendations for the long-term storage of deuterated and non-deuterated chemical reference standards include:

Temperature: Suppliers of Albendazole Sulfone recommend storage at -20°C for long-term stability. This minimizes the potential for thermal degradation and other chemical changes.

Light: As the parent compound albendazole has shown photosensitivity, it is crucial to protect this compound reference standards from light. e3s-conferences.org Storage in amber vials or in the dark is recommended.

Container: The compound should be stored in a well-sealed container to prevent contamination and exposure to moisture. merck.com

Inert Atmosphere: For highly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.

Safety Data Sheets for albendazole sulfone indicate that the compound is stable and no decomposition is expected if used according to specifications. It is advised to store the substance locked up and in properly labeled containers. merck.com Regular stability testing of reference standards as part of a comprehensive laboratory quality management system is also advisable to ensure their integrity over their intended shelf life.

Advanced Applications and Future Research Directions Involving Albendazole Sulfone D5

Advancements in Deuterated Synthesis and Characterization Technologies for Pharmaceutical Standards

The synthesis and characterization of deuterated compounds have seen significant progress, driven by their importance as pharmaceutical standards. Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612), are ideal internal standards for quantitative bioanalysis, particularly in mass spectrometry-based methods. metsol.compharmaffiliates.com The slightly increased mass of deuterium allows for clear differentiation between the analyte and the internal standard, without significantly altering the chemical properties. clearsynth.com

Modern synthetic techniques are enabling more precise and efficient incorporation of deuterium into complex molecules. These methods are moving beyond simple exchange reactions to more sophisticated, site-specific labeling. This ensures that the deuterium atoms are placed in metabolically stable positions, preventing back-exchange and ensuring the integrity of the standard during analytical procedures. chemicalsknowledgehub.com

Characterization technologies have also advanced in parallel. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are crucial for confirming the exact location and extent of deuterium incorporation. pharmaffiliates.com These techniques provide the rigorous characterization necessary for a compound to be certified as a pharmaceutical reference standard.

Key Advancements in Deuterated Synthesis and Characterization:

TechnologyApplication in Deuterated Standards
Site-Specific Deuteration Enables precise placement of deuterium on metabolically stable positions of the molecule.
High-Resolution Mass Spectrometry (HRMS) Accurately determines the isotopic enrichment and confirms the molecular formula. chemicalsknowledgehub.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Verifies the specific location of deuterium atoms within the molecular structure.

Expanded Applications in Preclinical Drug Development and Mechanistic Toxicology

In preclinical drug development, understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile is paramount. alfa-chemistry.com Albendazole (B1665689), for instance, is extensively metabolized in the liver, first to its active metabolite, albendazole sulfoxide (B87167), and then to the inactive albendazole sulfone. nih.gov Deuterated standards like Albendazole Sulfone-d5 are indispensable for accurately quantifying these metabolites in biological matrices during preclinical pharmacokinetic studies. alfa-chemistry.com The use of a stable isotope-labeled internal standard corrects for variability in sample preparation and instrument response, leading to more reliable data. kcasbio.com

Mechanistic toxicology studies also benefit from the use of deuterated standards. By accurately measuring the formation of specific metabolites, researchers can better understand the pathways that may lead to toxicity. For example, studies have investigated the developmental toxicity of albendazole and its metabolites, highlighting the importance of distinguishing between the parent drug and its metabolic products. wisdomlib.org While albendazole itself has shown developmental toxicity in some models, its metabolites, including albendazole sulfone, appeared to be less toxic. wisdomlib.org Precise quantification, facilitated by deuterated standards, is crucial for establishing clear dose-response relationships and understanding the toxic potential of each chemical entity.

Integration with Advanced "Omics" Technologies for Comprehensive Metabolic Profiling

The advent of "omics" technologies, such as metabolomics and proteomics, has opened new avenues for understanding the complex biological effects of drugs. Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, can provide a detailed snapshot of the metabolic perturbations caused by a drug. In the context of albendazole, metabolomics could be used to gain a deeper understanding of its metabolic pathways and to identify novel or unexpected metabolites.

The use of stable isotope-labeled compounds is central to advanced metabolomic workflows. einsteinmed.edu By introducing a deuterated compound, researchers can trace the metabolic fate of the drug with high confidence. This is particularly valuable for distinguishing drug-related metabolites from the thousands of endogenous compounds present in a biological sample. While specific studies integrating this compound with "omics" for a full metabolic profile are not yet widely published, the principles of stable isotope-assisted metabolomics are well-established. einsteinmed.edu

Furthermore, proteomics and transcriptomics have been employed to investigate mechanisms of resistance to albendazole in parasites like Giardia duodenalis. metsol.comnih.gov These studies have identified changes in the expression of proteins involved in metabolism and cellular structure in resistant strains. Future research could integrate these proteomic and transcriptomic data with metabolomic profiles, where deuterated standards like this compound would be essential for accurately tracking metabolic shifts associated with drug resistance.

Role in the Development of New Analytical Standards and Reference Materials

The reliability of pharmaceutical quality control and clinical bioanalysis depends on the availability of high-quality analytical standards and reference materials. Albendazole and its metabolites, including albendazole sulfone, are available as analytical standards for use in various chromatographic methods, such as HPLC. chemicalsknowledgehub.comkcasbio.com Moreover, pharmacopeias like the British Pharmacopoeia provide certified reference standards for parent drugs like albendazole to ensure the quality of pharmaceutical formulations. nih.gov

Deuterated compounds such as this compound play a pivotal role in elevating the quality and reliability of these analytical measurements. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), recommend or even require the use of stable isotope-labeled internal standards in bioanalytical method validation to ensure the robustness and reliability of the data submitted. alfa-chemistry.comkcasbio.comnih.gov

As analytical techniques become more sensitive, the demand for highly characterized, high-purity deuterated standards will continue to grow. This compound serves as a prime example of a critical tool that enables the development and validation of cutting-edge analytical methods. These methods are essential for a wide range of applications, from therapeutic drug monitoring and bioequivalence studies to the detection of drug residues in food products. The availability of such standards supports regulatory compliance and ultimately contributes to the safety and efficacy of pharmaceutical products. alfa-chemistry.com

Q & A

Basic Questions

Q. What analytical techniques are validated for quantifying Albendazole Sulfone-d5 in pharmacokinetic studies?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is widely used due to its sensitivity and specificity for detecting deuterated compounds. Parameters such as column selection (e.g., C18 reversed-phase), mobile phase composition (e.g., acetonitrile/ammonium formate buffer), and detection wavelengths (e.g., 254 nm) must be optimized to minimize interference from metabolites or matrix effects. Internal standards (e.g., Albendazole Sulfone-d10) should be employed to correct for recovery variations .

Q. How should researchers prepare and validate this compound standards for environmental or biological matrices?

  • Methodological Answer : Standard solutions should be prepared in deuterated solvents (e.g., DMSO-d6) to avoid isotopic exchange. Calibration curves must span the expected concentration range (e.g., 1–100 ng/mL) with R² > 0.98. Validation requires assessing precision (RSD < 15%), accuracy (80–120% recovery), and stability under storage conditions (e.g., −80°C for long-term stability). Cross-contamination risks during sample preparation necessitate separate handling for deuterated and non-deuterated analogs .

Q. What are the critical factors in experimental design for formulating this compound delivery systems?

  • Methodological Answer : Factorial designs (e.g., 3-factor Box-Behnken) are effective for optimizing polymer ratios (e.g., chitosan, carboxymethyl cellulose). Responses such as encapsulation efficiency (EE), dissolution rates, and yield should be modeled using regression analysis. For example, higher carboxymethyl cellulose concentrations improve EE but may slow dissolution, requiring trade-offs validated via desirability functions .

Advanced Questions

Q. How can researchers resolve contradictions in dissolution rate data during this compound formulation optimization?

  • Methodological Answer : Competing factors (e.g., polymer-polymer ionic interactions) often underlie contradictory trends. For instance, in chitosan-pectin-carboxymethyl cellulose systems, higher carboxymethyl cellulose concentrations enhance EE but reduce dissolution rates due to increased matrix density. Multivariate analysis (e.g., ANOVA with Scheffé’s test) and surface response plots can identify interaction effects. Iterative adjustments to polymer ratios and validation via independent batches are critical .

Q. What pharmacokinetic parameters should be prioritized when evaluating this compound bioavailability in preclinical models?

  • Methodological Answer : Key parameters include:

  • AUC0–24 : Calculated via the trapezoidal rule to assess total exposure.
  • Cmax and Tmax : Indicators of absorption rate and peak concentration timing.
  • Ke : Elimination rate constant derived from terminal log-concentration slopes.
    In vivo studies in rodents (e.g., Wistar rats) should use ≥3 animals per group, with statistical significance assessed via ANOVA. Bioavailability improvements (e.g., 10× AUC vs. pure drug) must be contextualized against control formulations .

Q. How can researchers ensure replicability of this compound studies across laboratories?

  • Methodological Answer : Replicability requires:

  • Detailed protocols : Specify exact polymer sources (e.g., Sigma-Aldrich catalog numbers), spray-drying parameters (e.g., inlet temperature: 120°C), and analytical conditions (e.g., LC-MS/MS settings).
  • Raw data sharing : Provide mean ± SD for all responses (e.g., EE, dissolution) and statistical code (e.g., R scripts for desirability functions).
  • Cross-lab validation : Collaborate with independent labs to test robustness under slight parameter variations (e.g., humidity during spray drying) .

Data Presentation Guidelines

  • Tables : Use Word tables with Roman numerals, footnotes (superscript letters), and self-explanatory titles. Include raw data (mean ± SD) and statistical thresholds (e.g., p < 0.05) .
  • Figures : Label axes clearly (e.g., "Dissolution Rate (%) vs. Time (min)"). Use color freely for dissolution profiles or response surfaces .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.